2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide features a hexahydrobenzothieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity.
Properties
Molecular Formula |
C27H26ClN3O2S2 |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O2S2/c1-15-12-16(2)24(17(3)13-15)29-22(32)14-34-27-30-25-23(20-6-4-5-7-21(20)35-25)26(33)31(27)19-10-8-18(28)9-11-19/h8-13H,4-7,14H2,1-3H3,(H,29,32) |
InChI Key |
ZSRDELUTMUXWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the trimethylphenylacetamide moiety. Key reagents and conditions include:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated reagents.
Attachment of the Trimethylphenylacetamide Moiety: This step typically involves amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
The hexahydrobenzothieno[2,3-d]pyrimidine scaffold is structurally distinct from related systems:
- Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (): Incorporates a triazolo ring fused to the pyrimidine, reducing saturation and increasing aromaticity. This modification may alter electronic properties and binding affinities compared to the target compound’s fully saturated hexahydro core .
- Thieno[3,2-d]pyrimidine (): Lacks the hexahydrobenzothieno system, resulting in a planar structure with reduced conformational flexibility. Such differences impact pharmacokinetic properties like solubility and membrane permeability .
Substituent Variations
Aryl Groups on the Pyrimidine Core
- 4-Chlorophenyl (Target): Enhances electron-withdrawing effects and influences hydrophobic interactions.
- 4-Bromophenyl (): Bromine’s larger atomic radius compared to chlorine could increase van der Waals interactions but reduce metabolic stability .
Acetamide Substituents
- 4-(Diethylamino)phenyl (): The diethylamino group introduces basicity, which may enhance solubility in acidic environments (e.g., gastric fluid) .
- 2,3-Dichlorophenyl (): Dichloro substitution enhances halogen bonding but may elevate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
